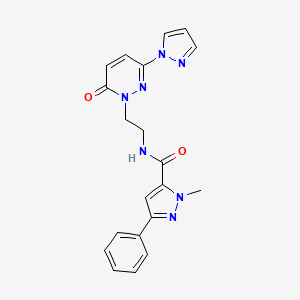
N-(4-isopropylphenyl)cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)cyclopropanesulfonamide, also known as S-Zopiclone, is a synthetic compound that belongs to the class of cyclopropane-containing sulfonamides. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various medical fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
N-(4-isopropylphenyl)cyclopropanesulfonamide is integral to the development of novel synthetic methodologies and catalysis. Its structure is pivotal in the design of thiol-activated sources of sulfur dioxide (SO₂), demonstrating significant antimycobacterial properties, surpassing those of clinical agents like isoniazid in inhibiting Mycobacterium tuberculosis (Malwal et al., 2012). Furthermore, palladium(0) catalyzed nucleophilic substitutions of cyclopropanes highlight its potential in creating building blocks of high synthetic value, offering pathways for regioselective modifications and the synthesis of cyclopropane derivatives (Stolle et al., 1992).
Material Science and Polymers
In material science, derivatives of this compound contribute to advancements in polymer technology. For instance, locally and densely sulfonated poly(ether sulfone)s, prepared through specific sulfonation processes, have shown promise for fuel cell applications due to their phase-separated structures, which facilitate efficient proton conduction. This development underscores the potential of sulfonamide derivatives in enhancing the functionality of polymeric materials for energy applications (Matsumoto et al., 2009).
Medicinal Chemistry
The relevance of this compound extends to medicinal chemistry, where its structural motifs are explored for designing enzyme inhibitors. Carbonic anhydrase inhibitors, for example, employ sulfonamide and bis-sulfonamide frameworks for targeting various isoforms of this enzyme, crucial in physiological processes such as respiration and pH regulation. This research avenue provides insights into the development of selective inhibitors for therapeutic applications, demonstrating the compound's role in the synthesis of biologically active molecules (Winum et al., 2006).
Organic Chemistry and Drug Synthesis
In organic chemistry, the structural characteristics of this compound facilitate the synthesis of complex molecules. Its application in asymmetric cyclopropanations, for instance, contributes to the enantioselective synthesis of cyclopropane derivatives, a critical step in the production of various pharmaceuticals. This showcases the compound's significance in enhancing the stereoselectivity and efficiency of synthetic processes (Davies et al., 1996).
Eigenschaften
IUPAC Name |
N-(4-propan-2-ylphenyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-9(2)10-3-5-11(6-4-10)13-16(14,15)12-7-8-12/h3-6,9,12-13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKPTVVORIOMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


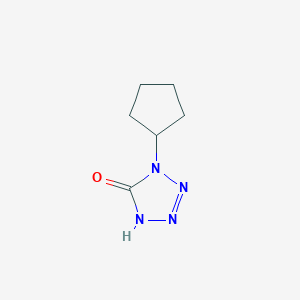
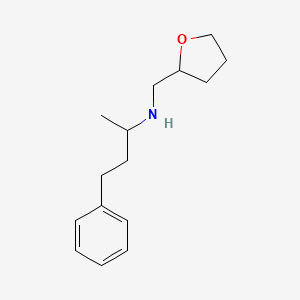
![8-ethoxy-5-(4-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2557513.png)
![N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2557514.png)
![N-(4-fluorobenzyl)-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2557515.png)
![5-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2557516.png)
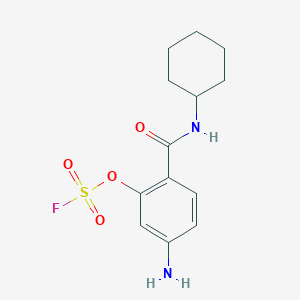
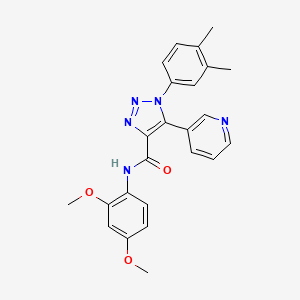
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2557523.png)
![N,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide;hydrochloride](/img/structure/B2557524.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-methyloxime](/img/structure/B2557526.png)
